molecular formula C24H18Cl3N3O2S2 B11080047 1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11080047
M. Wt: 550.9 g/mol
InChI Key: CISWQNUKSJXMET-UHFFFAOYSA-N
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Description

1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorobenzyl sulfanyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in pathogens, leading to their inactivation or death . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione stands out due to its combination of a thiadiazole ring, chlorobenzyl sulfanyl group, and tetrahydroquinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C24H18Cl3N3O2S2

Molecular Weight

550.9 g/mol

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C24H18Cl3N3O2S2/c25-14-8-9-15(18(27)10-14)16-11-21(32)30(19-6-3-7-20(31)22(16)19)23-28-29-24(34-23)33-12-13-4-1-2-5-17(13)26/h1-2,4-5,8-10,16H,3,6-7,11-12H2

InChI Key

CISWQNUKSJXMET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1

Origin of Product

United States

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